molecular formula C19H14BrNO3S B6074199 methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B6074199
M. Wt: 416.3 g/mol
InChI Key: VHCONTBQSIDNON-HXBSJJRASA-N
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Description

Methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MBOT, is a chemical compound that has been studied extensively for its potential applications in scientific research. MBOT is a member of the thiophene family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptosis process. methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can modulate the expression of certain genes that are involved in cancer cell growth and proliferation, suggesting that it may have a broader impact on cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate for lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research. However, one limitation of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its impact on cellular processes. Additionally, the development of new synthesis methods and modifications to the structure of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate may lead to compounds with improved efficacy and specificity for certain applications.
Conclusion:
In conclusion, methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a promising compound for scientific research with potential applications in anti-cancer therapy and other fields. Its synthesis method has been optimized to yield high purity and high yield, making it a reliable compound for lab experiments. Further research is needed to fully understand the mechanisms of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its impact on cellular processes, as well as to develop new compounds with improved efficacy and specificity.

Synthesis Methods

The synthesis of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 3-bromobenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base, which is then reacted with methyl 4-chloro-3-oxobutanoate to form the final product. The synthesis method has been optimized to yield high purity and high yield of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, making it a suitable compound for scientific research applications.

properties

IUPAC Name

methyl (5Z)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3S/c1-24-19(23)16-17(22)15(11-12-6-5-7-13(20)10-12)25-18(16)21-14-8-3-2-4-9-14/h2-11,22H,1H3/b15-11-,21-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCONTBQSIDNON-HXBSJJRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(/C(=C/C2=CC(=CC=C2)Br)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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